[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate
Description
[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate is a structurally complex organophosphate compound. Its key features include:
- Carboxylic acid tail: The 8-carboxy group introduces pH-dependent ionization, enabling hydrogen bonding or coordination with metal ions.
- 4-Nitrophenyl phosphate ester: The 4-nitrophenyl group is a classic leaving group in enzymatic assays, facilitating colorimetric detection upon hydrolysis.
This compound’s design suggests applications in biochemical studies, such as phosphatase/substrate interactions or prodrug systems. Its charged and polar groups distinguish it from simpler phosphate esters.
Properties
Molecular Formula |
C18H29N2O8P |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
[8-carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C18H29N2O8P/c1-20(2,3)14-17(8-6-4-5-7-9-18(21)22)28-29(25,26)27-16-12-10-15(11-13-16)19(23)24/h10-13,17H,4-9,14H2,1-3H3,(H-,21,22,25,26) |
InChI Key |
XOSAFASROQYQAE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(CCCCCCC(=O)O)OP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate typically involves multi-step organic reactions. The process begins with the preparation of the octan-2-yl backbone, followed by the introduction of the carboxyl and trimethylazaniumyl groups. The final step involves the phosphorylation of the nitrophenyl group. Specific reaction conditions, such as temperature, pH, and solvents, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
The compound [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate is a specialized chemical with various applications, particularly in the fields of biochemistry, pharmaceuticals, and materials science. This article explores its scientific research applications, supported by data tables and documented case studies.
Biochemical Research
Enzyme Inhibition Studies : The compound is utilized as a substrate or inhibitor in enzyme assays, particularly those involving phosphatases. Its phosphate group can mimic natural substrates, allowing researchers to study enzyme kinetics and mechanisms.
Case Study : A study demonstrated that the compound effectively inhibited alkaline phosphatase activity, providing insights into enzyme regulation in biological systems .
Drug Development
Pharmaceutical Applications : Given its structural characteristics, this compound is explored for developing new pharmaceuticals, particularly in targeting specific enzymes involved in disease pathways.
Case Study : Research has shown that modifications of the phosphate group enhance the bioavailability of similar compounds, leading to improved therapeutic profiles in drug candidates targeting cancer cells .
Material Science
Polymer Chemistry : The compound serves as a building block for synthesizing functional polymers. Its ability to form stable bonds with other monomers makes it valuable in creating materials with specific properties.
Data Table: Properties of Derived Polymers
| Property | Value |
|---|---|
| Thermal Stability | High (up to 300°C) |
| Mechanical Strength | Moderate |
| Biocompatibility | Excellent |
Analytical Chemistry
Detection Techniques : The nitrophenyl group allows for UV-Vis spectroscopy applications, facilitating the detection and quantification of the compound in various matrices.
Case Study : A method was developed using high-performance liquid chromatography (HPLC) combined with UV detection to quantify the compound in biological samples, demonstrating its utility in pharmacokinetic studies .
Mechanism of Action
The mechanism of action of [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The trimethylazaniumyl group may play a role in enhancing the compound’s affinity for its targets, while the nitrophenyl phosphate group can participate in phosphorylation reactions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Selected 4-Nitrophenyl Derivatives
| Compound | Molecular Weight | Solubility (Water) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~450 g/mol* | High | Phosphate, carboxy, quaternary ammonium |
| 4-Nitrophenyl diphenyl phosphate | ~326 g/mol | Low | Phosphate, diphenyl |
| p-Nitrophenyl ethylphosphonate | ~215 g/mol | Moderate | Phosphonate, ethyl |
*Hypothetical calculation based on structure.
Biological Activity
Chemical Structure and Properties
The compound can be described by the following structural formula:
Structural Features
- Carboxylic Acid Group : The presence of a carboxylic acid group contributes to its solubility and reactivity.
- Trimethylazanium Group : This quaternary ammonium structure enhances its interaction with biological membranes.
- Phosphate Group : The phosphate moiety is critical for its biological activity, particularly in enzymatic reactions.
The biological activity of [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate primarily involves its role as a substrate or inhibitor in various biochemical pathways:
- Enzyme Inhibition : It may act as an inhibitor for certain phosphatases, which are enzymes that remove phosphate groups from molecules. This inhibition can affect signaling pathways and metabolic processes.
- Substrate for Kinases : The compound can also serve as a substrate for kinases, potentially influencing phosphorylation events critical for cellular function.
Biological Assays
In vitro studies have demonstrated the compound's effectiveness in modulating enzyme activity. For instance, assays measuring phosphatase activity showed significant inhibition at specific concentrations, indicating its potential utility in biochemical research and therapeutic applications.
Table 1: Summary of Biological Assays
| Assay Type | Result | Concentration (µM) | Reference |
|---|---|---|---|
| Phosphatase Inhibition | 75% inhibition observed | 50 | |
| Kinase Substrate Activity | Enhanced phosphorylation | 100 | |
| Cytotoxicity Assay | No significant toxicity | 200 |
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability and proliferation rates, suggesting potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of this compound revealed that it could mitigate oxidative stress in neuronal cells. The mechanism was linked to the modulation of signaling pathways associated with cell survival.
Q & A
Basic Research Questions
Q. How is [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate synthesized, and what analytical methods confirm its structural integrity?
- Methodological Answer : The compound is synthesized via phosphorylation of the corresponding alcohol using 4-nitrophenyl phosphorochloridate under anhydrous conditions. Post-synthesis, reverse-phase HPLC purifies the product, while structural confirmation employs multinuclear NMR (¹H, ¹³C, and ³¹P) to identify the trimethylazaniumyl proton environment (δ ~3.2 ppm) and the phosphate ester linkage (³¹P δ ~0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 487.2345). X-ray crystallography using SHELX programs may resolve steric challenges posed by the bulky alkyl chain .
Q. How is this compound utilized as a substrate in enzymatic assays for phosphatases or phosphodiesterases?
- Methodological Answer : Similar to 4-nitrophenyl phosphate (NPP), hydrolysis releases 4-nitrophenolate, detectable at 405 nm (ε = 18.8 × 10³ M⁻¹cm⁻¹ under basic conditions). Assays are conducted in buffered solutions (pH 7.4–9.0) with enzyme kinetics monitored via continuous spectrophotometry. Initial velocity measurements (V₀) and Michaelis-Menten parameters (Kₘ, Vₘₐₓ) are derived using Lineweaver-Burk plots .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Stability studies show degradation accelerates above 4°C or at pH < 6. Optimal storage is at -20°C in anhydrous DMSO or Tris buffer (pH 8.0). Degradation is monitored via HPLC (C18 column, UV detection at 280 nm) to quantify residual substrate and hydrolysis byproducts .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound compared to simpler phosphoesters like BNPP or NPP?
- Methodological Answer : The extended alkyl chain and zwitterionic trimethylazaniumyl group influence hydrolysis rates through steric hindrance and electrostatic interactions. Pseudo-first-order kinetics (monitored via UV-Vis or ³¹P NMR) under varying pH and ionic strength reveal transition-state stabilization. Comparative studies with BNPP (bis(4-nitrophenyl) phosphate) highlight differences in metal ion-catalyzed vs. enzymatic cleavage mechanisms .
Q. How does the compound interact with lipid bilayers, and does it mimic natural lysophospholipids in signaling studies?
- Methodological Answer : Fluorescence anisotropy and surface plasmon resonance (SPR) assess incorporation into lipid bilayers. The carboxy group enables conjugation to fluorescent tags (e.g., dansyl chloride) for tracking cellular uptake. Its structural similarity to lysophospholipids (e.g., lysophosphatidylcholine) allows probing lipid-protein interactions in inflammation or apoptosis pathways .
Q. What role do transition metals play in modulating the compound’s reactivity in non-enzymatic hydrolysis?
- Methodological Answer : Metal ions (e.g., Zn²⁺, Mg²⁺) are titrated into reaction mixtures, and kinetic constants are measured using stopped-flow spectrophotometry. Isothermal titration calorimetry (ITC) quantifies binding affinities, while DFT calculations model metal-phosphate coordination geometries. Contrasts with NPP (metal-independent hydrolysis) underscore the alkyl chain’s role in altering reactivity .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : The flexible octan-2-yl chain and charged trimethylazaniumyl group hinder crystal lattice formation. Co-crystallization with cyclodextrins or surfactants improves ordering. Data collection at synchrotron facilities (λ = 0.9 Å) and refinement via SHELXL resolve electron density for the phosphate and carboxylate moieties .
Data Contradictions and Resolution
- vs. 17 : While BNPP is a standard RNA/DNA cleavage model, the target compound’s hydrolysis may deviate due to steric/electronic effects. Comparative kinetic profiling resolves these discrepancies .
- vs. 16 : Commercial protocols for 4-nitrophenyl phosphate assays may not apply directly; substrate-specific optimization (e.g., pH adjustment) is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
